An In-depth Technical Guide to Methyl 3-chloro-4-methylthiophene-2-carboxylate
An In-depth Technical Guide to Methyl 3-chloro-4-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of Methyl 3-chloro-4-methylthiophene-2-carboxylate. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the utility of substituted thiophenes as versatile building blocks in medicinal chemistry.
Core Chemical Properties
Methyl 3-chloro-4-methylthiophene-2-carboxylate is a substituted thiophene derivative with a range of properties that make it a valuable intermediate in organic synthesis. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molar Mass | 190.65 g/mol | [1] |
| Melting Point | 75-77 °C | [1] |
| CAS Number | 175137-11-8 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |
| Storage | Store in a cool, dry, and dark place in a well-sealed container. Recommended storage temperature is room temperature. | [1] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl group on the thiophene ring, a singlet for the methyl ester group, and a singlet for the proton on the thiophene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals would be observed for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon bearing the chlorine atom shifted downfield), and the two methyl carbons.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-Cl stretching, and various vibrations associated with the substituted thiophene ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate is not widely published in open literature, its synthesis can be approached through established methods for substituted thiophenes. A potential synthetic pathway can be conceptualized based on the chlorination of a suitable precursor.
A plausible synthetic approach involves the chlorination of Methyl 3-amino-4-methylthiophene-2-carboxylate. This precursor is known to be used in the manufacturing process for the local anesthetic Articaine. The general transformation can be visualized as a multi-step process.
Caption: A conceptual workflow for the synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate.
Reactivity Profile
The reactivity of Methyl 3-chloro-4-methylthiophene-2-carboxylate is primarily dictated by the functional groups present on the thiophene ring. The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be converted to an amide. The chloro substituent can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than on benzene rings unless activated by strongly electron-withdrawing groups. The thiophene ring itself can undergo electrophilic substitution, though the existing substituents will direct the position of further functionalization.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of thiophene derivatives often follow general procedures that can be adapted for this specific compound. Below are generalized methodologies for key experimental techniques.
General Procedure for Thin-Layer Chromatography (TLC) Monitoring
A general protocol for monitoring the progress of a reaction involving Methyl 3-chloro-4-methylthiophene-2-carboxylate is as follows:
-
Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube. Also spot the starting material for comparison.
-
Elution: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be optimized to achieve good separation of the components.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
General Procedure for Column Chromatography Purification
For the purification of the final product, column chromatography is a standard technique:
-
Column Packing: A glass column is packed with silica gel (200-300 mesh) as a stationary phase, using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified Methyl 3-chloro-4-methylthiophene-2-carboxylate.
Applications in Drug Development
Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry and have been incorporated into a variety of drug candidates with diverse biological activities. While specific applications of Methyl 3-chloro-4-methylthiophene-2-carboxylate are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable scaffold for the generation of compound libraries for high-throughput screening. The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: A generalized workflow for the use of a chemical building block in drug discovery.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Methyl 3-chloro-4-methylthiophene-2-carboxylate. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For spills, contain the material and clean up using appropriate methods to prevent its spread.
